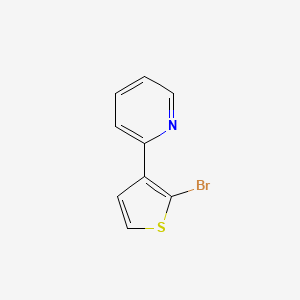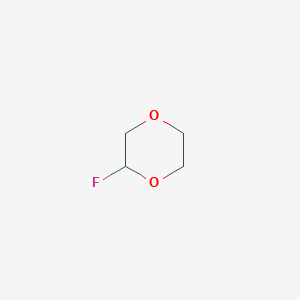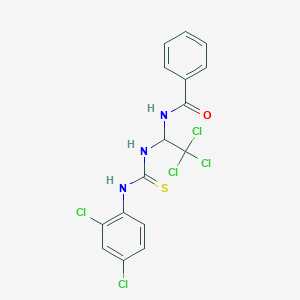
2-(2-Bromo-3-thienyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Bromo-3-thienyl)pyridine: is an organic compound that features a pyridine ring substituted with a bromo-thienyl group. This compound is of interest due to its unique structural properties, which combine the characteristics of both pyridine and thiophene rings. These heterocyclic structures are known for their versatility in various chemical reactions and applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Bromo-3-thienyl)pyridine typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and a halide, facilitated by a palladium catalyst . The general reaction conditions include:
Reagents: 2-bromopyridine, 2-thienylboronic acid, palladium catalyst (such as palladium acetate), and a base (such as potassium carbonate).
Solvent: A polar solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Temperature: The reaction is usually carried out at elevated temperatures, around 80-100°C.
Time: The reaction time can vary but typically ranges from several hours to overnight.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the principles of large-scale Suzuki–Miyaura coupling can be applied. This involves optimizing reaction conditions to ensure high yield and purity, using continuous flow reactors for better control, and employing efficient purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions: 2-(2-Bromo-3-thienyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Coupling Reactions: It can participate in coupling reactions like Suzuki–Miyaura, Heck, and Sonogashira couplings to form more complex molecules.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, and reduction reactions can modify the pyridine ring.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like DMF or THF.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Reactions: Products with various substituents replacing the bromine atom.
Coupling Reactions: Biaryl compounds or more complex heterocyclic structures.
Oxidation and Reduction: Sulfoxides, sulfones, or reduced pyridine derivatives.
科学研究应用
2-(2-Bromo-3-thienyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the synthesis of drug candidates with therapeutic potential.
Industry: Utilized in the development of organic semiconductors and materials for electronic applications.
作用机制
The mechanism of action of 2-(2-Bromo-3-thienyl)pyridine depends on its specific application:
In Chemical Reactions: Acts as a nucleophile or electrophile, depending on the reaction conditions and reagents used.
In Biological Systems: The compound may interact with specific molecular targets, such as enzymes or receptors, leading to biological effects. The exact pathways and targets can vary based on the structure of the derivatives formed from this compound.
相似化合物的比较
2-(2-Thienyl)pyridine: Lacks the bromine atom, which affects its reactivity and applications.
2-(3-Bromo-2-thienyl)pyridine: Similar structure but with different substitution pattern, leading to variations in chemical behavior.
2-(2-Bromo-5-thienyl)pyridine:
Uniqueness: 2-(2-Bromo-3-thienyl)pyridine is unique due to the specific positioning of the bromo-thienyl group, which imparts distinct reactivity and properties compared to its isomers and analogs. This uniqueness makes it valuable in the synthesis of specialized compounds and materials .
属性
分子式 |
C9H6BrNS |
|---|---|
分子量 |
240.12 g/mol |
IUPAC 名称 |
2-(2-bromothiophen-3-yl)pyridine |
InChI |
InChI=1S/C9H6BrNS/c10-9-7(4-6-12-9)8-3-1-2-5-11-8/h1-6H |
InChI 键 |
AEDOJRBXDJHNOF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=NC(=C1)C2=C(SC=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-chloro-N-{5-chloro-2-[(4-chloronaphthalen-1-yl)oxy]phenyl}-2-hydroxy-3-iodobenzamide](/img/structure/B11713260.png)

![2-[(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-3-oxobutanenitrile](/img/structure/B11713276.png)
![(5E)-2-(2-chloroanilino)-5-[[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]methylidene]-1,3-thiazol-4-one](/img/structure/B11713279.png)



![N,N'-hexane-1,6-diylbis(2-{2,7-bis[2-(diethylamino)ethoxy]-9H-fluoren-9-ylidene}hydrazinecarboxamide)](/img/structure/B11713293.png)

![N-[(E)-[(2-Methoxyphenyl)methylidene]amino]guanidine](/img/structure/B11713310.png)

![3-Bromo-N-(2,2,2-trichloro-1-{[(2-methoxy-5-nitrophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11713320.png)
